2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Overview
Description
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[117102,1104,9015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, hydroxy, and methoxy groups
Mechanism of Action
Target of Action
Cyanosafracin B is a precursor molecule used in the synthesis of Ecteinascidin ET-743 . Ecteinascidin ET-743, also known as Trabectedin, is a DNA binding agent . It interacts with the minor groove of DNA, forming DNA adducts on the N2 position of guanine . This interaction with DNA and its subsequent effects on transcription factors and DNA-binding proteins make it a potent antitumor agent .
Mode of Action
The mode of action of Cyanosafracin B is primarily through its derivative, Ecteinascidin ET-743. Two of the three fused rings of the Ecteinascidin molecule are involved in binding to the minor groove of DNA, causing the DNA to bend towards the major groove . The third ring is known to interact with different transcription factors and DNA-binding proteins . This interaction disrupts the normal functioning of these proteins, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Its derivative, ecteinascidin et-743, is known to interfere with the cell cycle, particularly the g2 phase . This unique activity contrasts with other alkylating agents that are generally active in the S phase .
Pharmacokinetics
It is known that cyanosafracin b is used as a starting material for the synthesis of ecteinascidin et-743 . The latter is prepared synthetically, suggesting that Cyanosafracin B undergoes significant chemical modifications to improve its bioavailability and therapeutic efficacy .
Result of Action
The primary result of Cyanosafracin B’s action, through its derivative Ecteinascidin ET-743, is the inhibition of tumor cell proliferation . By interacting with DNA and disrupting the normal functioning of transcription factors and DNA-binding proteins, Ecteinascidin ET-743 induces cell cycle arrest and apoptosis, leading to the death of tumor cells .
Action Environment
The action of Cyanosafracin B is influenced by the environment in which it is produced and used. Cyanosafracin B is obtained through the fermentation of the bacteria Pseudomonas fluorescens . The conditions of this fermentation process, such as temperature, pH, and nutrient availability, can influence the yield and quality of Cyanosafracin B. Once synthesized into Ecteinascidin ET-743, the drug’s stability, efficacy, and action can be affected by various factors, including the patient’s metabolic state, the presence of other drugs, and the characteristics of the tumor cells themselves .
Biochemical Analysis
Biochemical Properties
Cyanosafracin B plays a crucial role in biochemical reactions, particularly in the synthesis of anticancer drugs
Cellular Effects
The cellular effects of Cyanosafracin B are primarily observed through its derivative, Trabectedin (ET-743), which has been found to inhibit the proliferation of various tumor cells in vitro and in vivo
Molecular Mechanism
Its derivative, Trabectedin, is known to bind to the minor groove of DNA, forming DNA adducts on the N2 position of guanine, and bends DNA towards the major groove
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide can be achieved through a series of chemical reactions involving the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free reactions or the use of specific catalysts to enhance the yield and purity of the final product. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide undergoes various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound has similar structural features and is also studied for its biological activities.
N-arylsulfonyl-3-acetylindole: Another compound with similar applications in medicinal chemistry.
Uniqueness
What sets 2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O6/c1-12-7-15-8-17-19(10-30)34-18(23(33(17)4)21(15)25(36)27(12)39-5)9-16-22(20(34)11-32-29(38)14(3)31)26(37)28(40-6)13(2)24(16)35/h7,14,17-20,23,36H,8-9,11,31H2,1-6H3,(H,32,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHINEHROXMLHMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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